6-Methyl-5-cyanouracil
Description
Significance of Uracil (B121893) Derivatives in Medicinal Chemistry
Uracil and its derivatives are a cornerstone of medicinal chemistry, recognized for their vast therapeutic potential. nih.gov The uracil structure is a key component in numerous commercially available drugs and compounds under clinical investigation for a wide array of diseases. nih.gov
Uracil as a Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that can bind to a range of biological targets, making it a valuable starting point for drug development. nih.gov Uracil fits this description perfectly, as its heterocyclic structure is a fundamental building block in the synthesis of many biologically active molecules. nih.govtaylorandfrancis.com The pyrimidine (B1678525) ring of uracil can be modified at several positions (N1, N3, C5, and C6), allowing for the creation of a diverse library of compounds with varied chemical properties and biological activities. japsonline.commdpi.com This versatility has made uracil a central focus in the search for new therapeutic agents. japsonline.com
Therapeutic Potential of Uracil Analogs
The modification of the uracil scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities. researchgate.net Uracil derivatives have been extensively investigated and developed as antiviral, anticancer, antibacterial, and antiprotozoal agents. nih.govtaylorandfrancis.comcolab.ws For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a uracil analog that works by inhibiting DNA synthesis in rapidly dividing cancer cells. colab.wswikipedia.org Other derivatives have shown promise in treating viral infections like HIV, herpes, and hepatitis, as well as bacterial and parasitic diseases. researchgate.netcolab.wsnih.gov The therapeutic success of these analogs underscores the importance of the uracil core in designing new and effective drugs. nih.gov
Research Context of 6-Methyl-5-cyanouracil as a Substituted Uracil Derivative
Within the broad family of uracil analogs, this compound (IUPAC name: 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile) is a specifically substituted derivative. It features a methyl group at the 6-position and a cyano group at the 5-position of the pyrimidine ring. Research into such C5 and C6 substituted uracils is driven by the quest for new bioactive compounds. mdpi.com The presence of the electron-withdrawing cyano group and the methyl group makes this compound a versatile intermediate in organic synthesis, allowing for further chemical modifications to create novel heterocyclic compounds. Studies have explored its potential in antimicrobial and anticancer research, positioning it as a compound of interest for developing new therapeutic agents.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | 6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile |
| Molecular Formula | C₆H₅N₃O₂ |
| Molecular Weight | 151.12 g/mol |
| CAS Number | 5900-40-3 |
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBWKPSLBXEADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325890 | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-40-3 | |
| Record name | 5900-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 6 Methyl 5 Cyanouracil
Reactions Involving the Cyanouracil Moiety
The core cyanouracil structure is susceptible to a range of chemical transformations, primarily involving the electron-deficient pyrimidine (B1678525) ring and the versatile cyano functional group.
The 5,6-double bond in the uracil (B121893) ring is electron-deficient due to the electron-withdrawing effects of the adjacent carbonyl and cyano groups. This characteristic makes it susceptible to nucleophilic attack, particularly at the C6 position. This reactivity is a cornerstone for creating a variety of substituted and fused pyrimidine systems.
The reaction of 6-substituted 1,3-dimethyl-5-nitrouracils with potassium cyanide, for instance, leads to the stereospecific formation of 6-cyano-5-nitro-5,6-dihydrouracils. rsc.org This demonstrates the propensity of the C6 position to accept nucleophiles. Similarly, carbanions generated from active methylene (B1212753) compounds can attack the 6-position of 5-bromouracil (B15302) derivatives. nih.gov This initial nucleophilic addition is a key step, often leading to the formation of 5,6-dihydro adducts as stable intermediates. nih.govmdpi.com The reaction mechanism typically involves a Michael 1,4-addition, where the nucleophile adds to the conjugated system of the uracil ring. nih.gov The subsequent fate of these dihydro intermediates varies, and they can be involved in further cyclization or elimination reactions to yield diverse final products. nih.gov
The cyano group (-C≡N) is one of the most versatile functional groups in organic synthesis, serving as a precursor for numerous other functionalities. researchgate.net Its presence in 6-Methyl-5-cyanouracil opens up extensive possibilities for derivatization.
Common transformations of nitriles that are applicable to the cyanouracil scaffold include:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orgchemistrysteps.com This two-stage process first converts the nitrile to an intermediate amide, which is then further hydrolyzed. chemistrysteps.com
Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orgchemistrysteps.com This transformation proceeds through the nucleophilic addition of hydride ions. libretexts.org
Addition of Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile. The resulting imine salt can be hydrolyzed to form a ketone, effectively converting the cyano group into a carbonyl functional group. libretexts.org
These transformations allow for the introduction of diverse chemical handles at the 5-position of the uracil ring, significantly expanding the synthetic utility of this compound.
Synthesis of Functionalized Derivatives and Analogs
The inherent reactivity of this compound makes it a valuable starting material for synthesizing more complex heterocyclic systems with potential biological significance.
Alkylation of the uracil ring system can occur at the nitrogen atoms. In related pyrimidine compounds like cytosine, alkylation with agents such as methyl methanesulfonate (B1217627) and N-methyl-N-nitrosourea has been shown to occur, yielding the 3-substituted derivative. nih.gov For the uracil scaffold, direct alkylation typically results in a mixture of N1 and N3 substituted products. The specific regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. While direct alkylation often yields mixtures, specific methods have been developed for regioselective substitution in related heterocyclic systems, such as the N7-alkylation of purines, which may offer strategies for controlled alkylation of the cyanouracil ring. nih.gov
Thiazolopyrimidines are a class of fused heterocyclic compounds synthesized from pyrimidine precursors. The synthesis often involves the reaction of a thiouracil derivative (which can be prepared from uracil) with a suitable dielectrophile. For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives serve as starting materials for the synthesis of 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir The reaction proceeds via condensation and cyclization with reagents like ethyl bromoacetate. ijnc.ir Similarly, ethyl 7-(Aryl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylates can be synthesized from appropriate pyrimidine esters and 1,2-dibromoethane. nih.gov These fused systems are of significant interest in medicinal chemistry. nih.gov
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | Ethyl bromoacetate | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | ijnc.ir |
| Ethyl 4-(aryl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 1,2-Dibromoethane | Ethyl 7-(Aryl)-5-methyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carboxylate | nih.gov |
| 1,2,3,4-Tetrahydropyrimidine-2-thione derivative | Ethyl chloroacetate | 6-Acetyl-5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one | mdpi.com |
| Pyrimidine derivative | Bromomalononitrile | Ethyl 3-amino-2-cyano-5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | ias.ac.in |
Pyrido[2,3-d]pyrimidines represent another important class of fused heterocycles derived from pyrimidines. A common synthetic strategy involves the cyclization of 6-aminouracil (B15529) derivatives (often prepared by reduction of the corresponding 5-cyano or 5-nitro compounds) with various carbon sources. The Hantzsch synthesis, for example, utilizes 6-aminouracils as enamine nucleophiles in a one-step reaction to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. clockss.org Multicomponent reactions offer an efficient and environmentally friendly route to these compounds, often proceeding in green solvents like water under catalyst-free conditions. semanticscholar.orgorgchemres.org Another approach involves the intramolecular cyclization of 2-amino-3-cyanopyridines with reagents like formamide (B127407) to yield the fused pyrimidine ring. researchgate.net These methods provide access to a wide range of substituted pyrido[2,3-d]pyrimidines with diverse functionalities. nih.gov
| Starting Material(s) | Reaction Type/Reagent | Product Class | Reference |
|---|---|---|---|
| 6-Aminouracil, Aldehyde, Acetoacetate | Hantzsch Synthesis | Pyrido[2,3-d]pyrimidine | clockss.org |
| Aldehyde, Malononitrile, Barbituric/Thiobarbituric acid | One-pot multicomponent reaction in water | Pyrido[2,3-d]pyrimidine | semanticscholar.org |
| 2-Amino-3-cyanopyridine | Formamide | Pyrido[2,3-d]pyrimidine | researchgate.net |
| o-Aminonicotinonitrile derivative | Acylation followed by intramolecular heterocyclization | Pyrido[2,3-d]pyrimidine | nih.gov |
Oxadiazole Derivatives via 1,3-Dipolar Cycloaddition
While the direct 1,3-dipolar cycloaddition of this compound to form oxadiazole derivatives is not extensively documented in the reviewed literature, a common and effective method for synthesizing 1,2,4-oxadiazoles from nitrile precursors involves a multi-step process. This process is a viable pathway for the derivatization of the 5-cyano group of this compound. The general mechanism proceeds through the conversion of the nitrile to an amidoxime (B1450833), followed by cyclization with a suitable reagent.
The initial step involves the reaction of the nitrile with hydroxylamine (B1172632), typically under basic conditions, to form the corresponding amidoxime. This intermediate is then acylated, and subsequent cyclodehydration leads to the formation of the 1,2,4-oxadiazole (B8745197) ring. This synthetic strategy has been successfully employed for the creation of a variety of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov
A representative synthetic protocol for the formation of 1,2,4-oxadiazole derivatives from a nitrile precursor is outlined below. It is important to note that while this method is generally applicable to aryl nitriles, its specific application to this compound would require experimental validation.
General Procedure for the Synthesis of 1,2,4-Oxadiazoles from Nitriles:
Amidoxime Formation: The nitrile is treated with hydroxylamine hydrochloride in the presence of a base. The reaction mixture is typically stirred at room temperature or heated to facilitate the conversion to the amidoxime. nih.gov
O-Acylation and Cyclization: The formed amidoxime is then reacted with a carboxylic acid or its derivative (such as an acyl chloride) to form an O-acyl amidoxime intermediate. This intermediate undergoes cyclodehydration, often promoted by heating or the use of a dehydrating agent, to yield the 1,2,4-oxadiazole. nih.govias.ac.in
The following table presents data from the synthesis of 1,2,4-oxadiazole derivatives from various aryl nitriles, illustrating the typical yields that can be expected from such reactions.
Table 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
| Aryl Nitrile Precursor | Carboxylic Acid | Product | Yield (%) |
|---|---|---|---|
| Benzonitrile | Acetic Acid | 3-Phenyl-5-methyl-1,2,4-oxadiazole | 85 |
| 4-Chlorobenzonitrile | Benzoic Acid | 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole | 92 |
| 4-Methoxybenzonitrile | Propionic Acid | 3-(4-Methoxyphenyl)-5-ethyl-1,2,4-oxadiazole | 88 |
| 3-Nitrobenzonitrile | 4-Nitrobenzoic Acid | 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | 75 |
This table is a representative example based on general procedures for 1,2,4-oxadiazole synthesis and does not represent data from reactions with this compound.
Regioselectivity and Reaction Mechanisms in Derivatization
The regioselectivity of derivatization reactions involving the uracil ring is a critical aspect that determines the structure of the final products. In the case of this compound, the positions available for substitution are the nitrogen atoms (N1 and N3) and the carbon atoms of the pyrimidine ring. The electronic properties of the methyl and cyano groups significantly influence the reactivity of these positions.
A notable example of high regioselectivity in the derivatization of a uracil derivative is the synthesis of 6-amino-5-carboxamidouracils from 5,6-diaminouracil (B14702) derivatives. In this reaction, the acylation occurs exclusively at the C5-amino group, with no formation of the C6-acylated product. frontiersin.orgnih.gov This high degree of regioselectivity is attributed to the different nucleophilicity of the two amino groups, which is influenced by the electronic environment of the uracil ring. The C6-amino group is part of a vinylogous amide system, which reduces its nucleophilicity compared to the C5-amino group. frontiersin.orgnih.gov
The reaction mechanism for this selective acylation involves the activation of a carboxylic acid with a coupling reagent, followed by the nucleophilic attack of the more reactive C5-amino group of the diaminouracil derivative. frontiersin.orgnih.gov This principle of differential reactivity of positions on the uracil ring can be extended to other derivatization reactions of this compound.
For instance, in nucleophilic substitution reactions of 6-cyanouracils, the cyano group at C6 can be displaced by various nucleophiles. The presence of the electron-withdrawing cyano group makes the C6 position susceptible to nucleophilic attack. The reaction mechanism typically involves an addition-elimination process.
The study of such reactions provides insight into the electronic distribution within the uracil ring and allows for the prediction and control of the regiochemical outcome of derivatization reactions. The interplay of steric and electronic factors is paramount in determining whether a reaction will proceed at a specific site on the this compound molecule.
Biological Activities and Pharmaceutical Research
Antimicrobial Activity
Derivatives of 6-Methyl-5-cyanouracil have demonstrated notable antimicrobial properties. Studies involving the synthesis of novel 6-aryl-5-cyano thiouracils, which are structurally related to this compound, have shown that these compounds possess a spectrum of activity against various bacterial and fungal strains. nih.govnih.govnih.gov
Research has consistently shown that derivatives of this uracil (B121893) compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. In a study evaluating a series of novel 6-aryl-5-cyano thiouracil derivatives, several compounds demonstrated potent efficacy against Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov Notably, compounds designated as 7b and 7c in the study displayed antibacterial activity superior to the standard antibiotic, amoxicillin. nih.govnih.gov Another derivative, compound 4i, which features a methylthiophene group on the thiouracil ring, also showed broad-spectrum antibacterial activity, with S. aureus being the most sensitive strain. nih.gov
Table 1: Antibacterial Activity of Selected 6-Aryl-5-cyano Thiouracil Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference Drug (Amoxicillin) MIC (μg/mL) |
|---|---|---|---|
| 7b | S. aureus | 0.19 | 0.39 |
| B. subtilis | 1.17 | 0.49 | |
| 7c | S. aureus | 0.09 | 0.39 |
| B. subtilis | 0.58 | 0.49 | |
| 4i | S. aureus | 0.12 | 0.39 |
Data sourced from a study on novel 6-aryl-5-cyano thiouracil derivatives. nih.gov
In addition to antibacterial effects, certain derivatives have been identified as having promising antifungal capabilities. nih.govnih.gov The same study that highlighted antibacterial action also revealed significant antifungal properties in some of its synthesized compounds. nih.gov For instance, compound 4i was not only a potent antibacterial agent but also exhibited the highest antifungal activity against Candida albicans, proving to be more potent than the reference drug amphotericin B (with MIC values of 2.34 μg/mL for the compound versus 3.00 μg/mL for the reference). nih.govnih.gov This compound also showed considerable activity against Aspergillus niger. nih.gov Conversely, another derivative, compound 4g, displayed only modest antifungal activity. nih.gov
Anticancer Activity
The potential of this compound as a building block for anticancer agents is a major area of investigation. nih.govnih.gov Derivatives have shown significant anticancer activity in various studies, both in vitro and in vivo. nih.gov The core pyrimidine (B1678525) structure is a key component in nucleic acids, making its analogues candidates for antineoplastic drugs. nih.gov
One of the proposed mechanisms for the anticancer effects of uracil derivatives involves the disruption of fundamental cellular processes like DNA synthesis and cell division. While the precise mechanism for this compound itself is not fully documented, its derivatives have been shown to induce cell cycle arrest. For example, studies on related compounds have demonstrated the ability to cause cell cycle arrest at different phases, such as the G2/M phase or the S phase, in various cancer cell lines. nih.govgoogle.com This arrest prevents cancer cells from proliferating and can lead to apoptosis (programmed cell death). nih.gov
Derivatives based on the this compound scaffold have been tested against a panel of human cancer cell lines, showing a range of cytotoxic activities. nih.govnih.gov
A549 (Non-small cell lung cancer): Compound 6d, a 6-aryl-5-cyano thiouracil derivative, displayed potent growth inhibitory effects against the HOP-92 non-small cell lung cancer cell line. nih.govnih.gov Other studies have also confirmed the cytotoxicity of related compounds against the A549 cell line. semanticscholar.org
MCF-7 (Breast cancer): Several synthesized derivatives have shown potent anti-proliferative activities against the MCF-7 cell line. researchgate.netresearchgate.net In some cases, the inhibitory effect was greater than that of the standard anticancer drug 5-Fluorouracil (B62378) (5-FU). researchgate.net
HepG-2 (Liver cancer): Similar to the results with MCF-7 cells, derivatives have been reported to have a potent growth inhibitory effect against the HepG-2 cell line, with some compounds exceeding the potency of 5-FU. researchgate.netlookchem.com
HeLa (Cervical cancer): A related compound, nih.govnih.govtriazolo[1,5-a]pyrimidine XXI, effectively suppressed the growth of HeLa cells with an IC₅₀ value of 0.75 μM. nih.gov
U937 (Leukemia/Lymphoma): The U937 cell line, a model for human lymphoma, has been used to evaluate the cytotoxic effects of related compounds. cytion.comijmcmed.org Research on 6-aryl-5-cyano thiouracils showed that compound 6i had a potent growth inhibitory effect on the leukemia cell line MOLT-4. nih.govnih.gov Other studies have explored mechanisms like apoptosis induction in U937 cells by related chemical agents. nih.gov
Table 2: Anticancer Activity of Selected 6-Aryl-5-cyano Thiouracil Derivatives Against Various Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Observed Effect |
|---|---|---|
| Compound 6d | HOP-92 (Non-small cell lung) | Potent growth inhibition nih.govnih.gov |
| Compound 6i | MOLT-4 (Leukemia) | Potent growth inhibition nih.govnih.gov |
| Compounds 7, 9, 2d | MCF-7 (Breast), HepG-2 (Liver) | Potent growth inhibitory effect, stronger than 5-FU researchgate.net |
| nih.govnih.govtriazolo[1,5-a]pyrimidine XXI | HeLa (Cervical) | IC₅₀ = 0.75 μM nih.gov |
| Thiazolopyrimidine derivatives | A549 (Lung) | Cell cycle disruption and apoptosis researchgate.net |
Another significant mechanism underlying the anticancer activity of this class of compounds is the inhibition of topoisomerases. nih.gov These enzymes are crucial for managing the topology of DNA during replication and are essential for cell survival, making them a key target for cancer therapy. nih.gov Thiazolopyrimidine derivatives, which can be synthesized from 6-aryl-5-cyano thiouracils, have been identified as potent inhibitors of the Topoisomerase II enzyme. researchgate.net One such derivative, compound 4c in a specific study, was found to be a more potent Topo II inhibitor than the established anticancer drugs Etoposide and Doxorubicin, suggesting that compounds derived from the this compound scaffold are promising candidates for development as topoisomerase-inhibiting anticancer agents. researchgate.net
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.com Aberrant HDAC activity is linked to various diseases, including cancer, making HDAC inhibitors a significant area of research. mdpi.comnih.gov While direct studies on this compound as an HDAC inhibitor are not extensively detailed in the provided results, the broader class of pyrimidine-based compounds has been explored for this activity. The development of HDAC inhibitors often involves creating molecules that can effectively interact with the active site of the enzyme. ercongressi.it Research in this area includes the design of fluorescent HDAC inhibitors for cellular imaging and the development of potent inhibitors like Apicidin. rsc.orgabcam.com
Development of Hybrid Molecules for Enhanced Efficacy
To enhance therapeutic potential, researchers often create hybrid molecules by combining different pharmacophores. This strategy aims to develop compounds with improved efficacy and potentially reduced side effects. researchgate.netgoogle.com
In the context of this compound, its derivatives have been used as building blocks for more complex molecules. For instance, derivatives of 6-aryl-5-cyano thiouracils have been synthesized and evaluated for their biological activities. nih.gov These efforts focus on modifying the core structure to improve interactions with biological targets. researchgate.net The synthesis of hybrid molecules can involve linking the uracil scaffold to other biologically active moieties, a strategy that has been successful in developing potent therapeutic agents. nih.gov
Antiviral Properties
Uracil and its derivatives have long been a cornerstone in the development of antiviral drugs. nih.gov The structural similarity of these compounds to the natural nucleosides allows them to interfere with viral replication processes.
Disruption of Viral Replication
The antiviral activity of uracil analogs often stems from their ability to be incorporated into viral DNA or RNA, or to inhibit enzymes crucial for viral replication. While specific studies on this compound's disruption of viral replication are not detailed, research on related compounds provides insight into the mechanism. For example, 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine have been synthesized and evaluated for their antiviral activities. datapdf.com Although the cyano group was found to alter the antiviral activity compared to halogenated analogs, it did not abolish it. datapdf.com Specifically, 5-cyano-2'-deoxyuridine showed significant inhibition of vaccinia virus replication. datapdf.com The development of novel C-5 substituted uracil derivatives continues to be an active area of research for new antiviral agents. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. slideshare.netcollaborativedrug.com These studies guide the design of more potent and selective drugs by identifying key structural features. nih.gov
Impact of Substituents on Biological Potency
The biological activity of uracil derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. mdpi.comnih.gov
For derivatives of 6-aryl-5-cyano thiouracil, the nature of the aryl substituent significantly affects antibacterial activity. nih.gov For example, a phenyl group at the 6-position conferred good activity against certain Gram-positive bacteria, and the addition of a methoxy (B1213986) group to the phenyl ring enhanced this activity. nih.gov Theoretical studies on 5-substituted uracil derivatives have shown that substituents with strong electron-withdrawing power can enhance the molecule's ability to act as an electron acceptor, a property relevant for potential DNA radiosensitizers. jh.edu The cyano group at the 5-position is a strong electron-withdrawing group, which influences the reactivity of the pyrimidine ring.
Role of the Uracil Scaffold in Bioactivity
The uracil scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. researchgate.net Its ability to be functionalized at various positions allows for the fine-tuning of biological activity. researchgate.net
The pyrimidine core is a key component of nucleic acids and is integral to the development of antimetabolites used in cancer and antiviral therapies. nih.govnih.gov The fusion of the pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines derived from 5-cyanouracil, can lead to compounds with diverse pharmacological activities, including antitumor effects. The versatility of the uracil scaffold allows it to be a starting point for the synthesis of complex heterocyclic systems with a broad spectrum of biological activities. wjahr.comresearchgate.netresearchgate.net
Computational and Spectroscopic Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational tools used to predict the interactions between a small molecule, such as 6-Methyl-5-cyanouracil, and a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and potential biological activity of the compound, guiding further drug discovery and development efforts.
Computational approaches are instrumental in predicting the biological activity and binding modes of novel compounds. nih.govnih.gov Molecular docking simulations, for instance, can predict the preferred binding orientation of a ligand to a target protein, as well as the binding affinity, which is often expressed as a docking score or binding energy. mdpi.com These simulations can help identify key amino acid residues involved in the interaction, providing a molecular basis for the compound's activity.
In the context of uracil (B121893) derivatives, which are known to exhibit a wide range of pharmacological activities including anticancer and antiviral effects, docking studies can be employed to screen for potential protein targets. nih.gov For example, a study on uracil derivatives identified their potential as anticancer agents through molecular docking against dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. The binding energy and interactions with key amino acid residues within the active site of the protein can be indicative of the compound's inhibitory potential.
The following table illustrates typical data obtained from molecular docking studies, showing the binding energies of hypothetical this compound derivatives against a target protein.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Derivative A | -8.5 | ILE94, TRP22, LEU24 | 2 |
| Derivative B | -7.9 | PHE51, ILE50, LEU54 | 1 |
| Derivative C | -9.2 | ILE94, TRP22, ILE5 | 3 |
This table is illustrative and does not represent actual experimental data for this compound.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations can provide valuable information about the geometric and electronic properties of this compound, such as bond lengths, bond angles, and the distribution of electron density. scielo.org.mx These calculations are crucial for understanding the molecule's reactivity and its interactions with biological targets.
DFT methods are also employed to predict vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. nih.gov Furthermore, DFT can be used to calculate NMR chemical shifts, aiding in the interpretation of experimental NMR spectra. scielo.org.mxruc.dk The accuracy of DFT calculations is dependent on the chosen functional and basis set. researchgate.net
Below is a table showing a hypothetical comparison of calculated and experimental geometric parameters for a uracil derivative, demonstrating the utility of DFT calculations.
| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |
| C2=O2 Bond Length (Å) | 1.217 | 1.215 |
| C4=O4 Bond Length (Å) | 1.211 | 1.210 |
| C5-C6 Bond Length (Å) | 1.350 | 1.348 |
This table is illustrative and does not represent actual experimental data for this compound.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. nih.gov For a molecule like this compound, understanding its preferred conformation is essential as it dictates how the molecule will interact with its biological target.
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of this compound and the stability of its interactions with a protein. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to refine the binding poses obtained from molecular docking. mdpi.com The stability of the ligand-protein complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. mdpi.com
X-ray Crystallography and Structural Elucidation
A solved crystal structure for this compound is not present in the searched crystallographic databases. Structural elucidation requires single-crystal X-ray diffraction analysis, which has not been published for this specific compound.
Crystal Packing and Supramolecular Interactions
Without crystallographic data, a description of the crystal packing and the specific supramolecular interactions for this compound cannot be provided.
Hydrogen Bonding and π-π Interactions
While uracil derivatives are well-known to form extensive hydrogen-bonding networks and engage in π-π stacking, the specific geometry, distances, and motifs for this compound in the solid state are unknown without a crystal structure.
Applications in Organic Synthesis As a Building Block
Intermediate in the Synthesis of Dyestuffs
While the direct application of 6-methyl-5-cyanouracil as an intermediate in the synthesis of conventional industrial dyestuffs is not extensively documented, the closely related uracil (B121893) scaffold is utilized in creating specialized chromophoric molecules. A notable example is the synthesis of "nucleodyes," which are visibly-colored nucleoside analogs. researchgate.net These compounds are developed from 6-aminouracil (B15529) derivatives, which are structurally similar to this compound. The synthesis involves coupling the 6-aminouracil core with diazonium salts to create azo dyes that are structural mimics of native nucleosides like cytidine (B196190) and uridine. These nucleodyes are designed for biophysical studies, such as Förster resonance energy transfer (FRET), to investigate the structure and dynamics of DNA. researchgate.net The resulting molecules possess unique photophysical properties sensitive to their microenvironment, demonstrating the utility of the uracil framework in generating functional, dye-like structures. researchgate.net
Precursor for Complex Heterocyclic Systems
The uracil ring is a well-established precursor for the synthesis of more complex fused heterocyclic systems. Uracil derivatives, particularly those with reactive groups at the 5 and 6 positions, are key starting materials for constructing medicinally relevant scaffolds such as pyrido[2,3-d]pyrimidines. juniperpublishers.com The reactivity of 6-aminouracil, for example, is widely exploited in multicomponent reactions to build diverse heterocyclic cores, including pyrrolo-, pyrido-, and pyrimidine-pyrimido fused systems. dntb.gov.uabohrium.comresearchgate.net
Research on structurally analogous compounds, such as 6-aryl-5-cyano-2-thiouracils, further highlights the synthetic potential of the 5-cyano-uracil moiety. nih.gov The cyano group in these molecules is a key functional handle that facilitates further chemical transformations. These thiouracil derivatives have been used to synthesize novel compounds with potential antimicrobial and anticancer properties. nih.gov Given these precedents, this compound is recognized as a valuable precursor for creating a variety of complex heterocyclic structures through reactions that target the reactive sites on the pyrimidine (B1678525) ring.
Role in the Development of Nucleoside Analogs
A significant application of this compound is in the synthesis of novel nucleoside analogs, which are compounds that mimic natural nucleosides and are a cornerstone of antiviral and anticancer drug development. juniperpublishers.com The 6-methyluracil (B20015) core serves as the heterocyclic base (nucleobase) in these synthetic analogs.
In one study, the 6-methyluracil moiety was used to synthesize a series of 1,2,3-triazolyl nucleoside analogues. nih.gov The synthesis involved attaching 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragments to the uracil ring via polymethylene linkers. Specifically, these fragments were connected to the C-5 and N-3 atoms of the 6-methyluracil heterocycle. nih.gov These complex molecules were then evaluated for their potential antiviral activity against influenza A and coxsackievirus B3. nih.gov
The findings revealed that specific structural modifications had a significant impact on antiviral potency. For instance, analogs where the ribofuranose fragments were attached to the C-5 and N-3 positions of the 6-methyluracil ring showed notable potency against the coxsackie B3 virus, although they were inactive against influenza A. nih.gov This line of research underscores the importance of this compound as a scaffold for creating structurally diverse nucleoside analogs for biological screening.
| Compound ID | Heterocyclic Moiety | Linker Position | Antiviral Activity (Coxsackievirus B3 IC₅₀) |
| 2f | 6-Methyluracil | C-5 and N-3 | 12.4 µM |
| 2i | 6-Methyluracil | N-1 and N-3 (butylene linkers) | 57.5 µM |
| 5f | Alloxazine | C-5 and N-3 | 11.3 µM |
| 5i | Alloxazine | N-1 and N-3 (butylene linkers) | 24.3 µM |
This table presents selected data on the antiviral activity of synthesized nucleoside analogs, highlighting the role of the 6-methyluracil moiety in comparison to other heterocyclic systems. Data sourced from nih.gov.
Future Directions and Research Perspectives
Exploration of Novel Derivatizations for Enhanced Bioactivity
The core structure of 6-methyl-5-cyanouracil, particularly its 2-thiouracil analogue, is a fertile ground for chemical modification to enhance biological activities. Research has shown that strategic derivatization can significantly boost the antimicrobial and anticancer potential of the parent compound.
Future exploration will likely concentrate on several key areas:
Modification of the C6-Aryl Substituent: The nature of the aryl group at the 6-position of the thiouracil ring is a critical determinant of bioactivity. Studies have demonstrated that introducing various substituted aryl groups can modulate the lipophilic and electronic properties of the molecule, thereby influencing its therapeutic effect. For instance, derivatives bearing a methylthiophene or a p-bromophenyl group have shown significant antibacterial activity. nih.gov Future work will involve synthesizing a wider array of derivatives with diverse aromatic and heteroaromatic rings at this position to optimize interactions with biological targets.
S-Alkylation and N-Alkylation: The introduction of different alkyl or arylmethyl groups at the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms of the thiouracil ring has been a successful strategy for creating novel antibacterial and cytotoxic agents. nih.gov However, this modification can have varied effects; for example, S-alkylation has been observed to negatively impact the antifungal activity of some thiouracils while enhancing antibacterial properties against specific strains. nih.gov A systematic exploration of different substituents at these positions is warranted to establish clear structure-activity relationships (SAR).
Hybrid Molecule Synthesis: Creating hybrid molecules by attaching other pharmacologically active moieties to the this compound scaffold is a promising avenue. For example, incorporating a 4-hydroxyphenylhydrazono moiety has been shown to produce compounds with remarkable inhibitory effects against Gram-positive bacteria. nih.gov This strategy could lead to multifunctional drugs with novel mechanisms of action.
| Compound ID | Key Structural Modification | Observed Bioactivity | Reference |
|---|---|---|---|
| 4i | C6-(methylthiophene) group | Broad-spectrum antimicrobial; potent antifungal activity against C. albicans. | nih.gov |
| 6d | S-bromobenzoylmethyl derivative with C6-(2,6-dichlorophenyl) | Potent growth inhibitory effect against non-small cell lung cancer (HOP-92). | nih.govnih.gov |
| 6i | S-bromobenzoylmethyl derivative with C6-(methylthiophene) | Potent growth inhibitory effect against leukemia (MOLT-4). | nih.govnih.gov |
| 7b | Incorporation of a 4-hydroxyphenylhydrazono moiety; C6-(p-bromophenyl) | Superior antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis). | nih.gov |
| 7c | Incorporation of a 4-hydroxyphenylhydrazono moiety; C6-(p-tolyl) | Superior antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis). | nih.gov |
In-depth Mechanistic Studies of Biological Actions
While numerous derivatives of the this compound scaffold have demonstrated potent biological effects, a comprehensive understanding of their mechanisms of action is often lacking. Future research must prioritize in-depth mechanistic studies to elucidate how these compounds exert their therapeutic effects at a molecular level.
Key research targets include:
Enzyme Inhibition: A significant area of investigation is the role of these derivatives as enzyme inhibitors. It has been reported that certain 6-aryl-5-cyano-2-thiouracil derivatives function as potent inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis and a well-recognized target for anticancer agents. nih.gov Other potential targets that have been identified for related derivatives include bacterial protein translocase SecA and hepatitis C viral NS5B RNA-dependent RNA polymerase. nih.gov Future studies should employ enzymology, biophysical techniques, and structural biology to characterize the binding kinetics and interaction modes of these inhibitors with their target enzymes.
Antagonism of Cell Signaling Pathways: Some S-aralkylated 6-aryl-5-cyano-2-thiouracils have been identified as potent antagonists of the Epac protein, which is a therapeutic target in cancer. nih.gov Investigating the impact of these compounds on specific cell signaling pathways involved in cancer cell proliferation, survival, and metastasis will be crucial. This could involve techniques like Western blotting, reporter gene assays, and transcriptomics to map the molecular pathways perturbed by the compounds.
DNA Interaction: The planar structure of some uracil (B121893) derivatives suggests a potential for interaction with nucleic acids. nih.gov Studies on 5-cinnamoyl-6-aminouracils, for instance, have suggested that their anticancer activity could be due to intercalation with DNA. nih.gov It is vital to investigate whether this compound derivatives can also bind to DNA and disrupt its replication or transcription, which could be a key aspect of their cytotoxic effects.
Advanced Computational Studies for Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Applying these methods to the this compound scaffold can guide the synthesis of more potent and selective derivatives while minimizing trial-and-error experimentation.
Future computational efforts should include:
Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a specific target, such as an enzyme's active site. Molecular docking studies have already been employed to investigate the binding patterns of 6-aryl-5-cyano thiouracil derivatives with thymidylate synthase and topoisomerase II, providing insights into the molecular interactions that govern their inhibitory activity. nih.govnih.gov Future work will involve docking extensive virtual libraries of novel derivatives against these and other relevant biological targets to prioritize candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR model has been successfully developed for thiouracil-based compounds against a colorectal cancer cell line, correlating anticancer activity with computed physicochemical and quantum chemical descriptors. nih.gov Developing robust QSAR models for different series of this compound derivatives will enable the prediction of the biological activity of unsynthesized compounds, thereby guiding the design of molecules with enhanced potency.
De Novo Design: This computational method involves constructing novel molecular structures from scratch within the constraints of a target's binding site. researchgate.net By identifying key interaction points within a target protein, de novo design algorithms can propose entirely new derivatives of this compound that are optimized for binding affinity and selectivity.
Development of Targeted Delivery Systems for this compound Derivatives
Many promising anticancer agents, including pyrimidine (B1678525) analogues, face challenges related to poor water solubility, lack of tumor specificity, and systemic toxicity. scispace.com The development of targeted drug delivery systems can overcome these limitations, enhancing the therapeutic efficacy of this compound derivatives while minimizing adverse effects.
Future research in this area should focus on:
Nanoparticle Encapsulation: Encapsulating active derivatives into nanocarriers such as liposomes, polymeric nanoparticles, or solid-lipid nanoparticles offers a promising strategy. mdpi.comnih.gov These systems can improve the solubility and bioavailability of hydrophobic compounds, protect them from premature degradation, and prolong their circulation time. For pyrimidine-based drugs, liposomal formulations have been shown to provide sustained release and increase cytotoxicity against cancer cell lines. mdpi.comtaylorandfrancis.com
Active Targeting Strategies: To enhance tumor-specific delivery, nanoparticles can be decorated with targeting ligands (e.g., antibodies, peptides, or small molecules like folic acid) that bind to receptors overexpressed on the surface of cancer cells. scispace.com This "active targeting" approach can increase the concentration of the drug at the tumor site, thereby boosting its effectiveness and reducing damage to healthy tissues. mdpi.com
Stimuli-Responsive Systems: Advanced delivery systems can be engineered to release their drug payload in response to specific stimuli within the tumor microenvironment, such as lower pH, hypoxia, or the presence of certain enzymes. researchgate.net This "smart" delivery approach would ensure that the this compound derivative is released preferentially inside the tumor, providing a higher degree of control and further reducing systemic toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Methyl-5-cyanouracil, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like 6-methyluracil derivatives and cyanating agents (e.g., KCN or NH₃ under controlled conditions). Key steps include:
- Reagent selection : Use anhydrous solvents to prevent hydrolysis of the cyano group.
- Temperature control : Maintain 60–80°C to optimize reaction kinetics while avoiding thermal decomposition .
- Purification : Recrystallization in ethanol or acetonitrile, followed by HPLC or TLC to confirm purity (Rf values should align with literature standards).
- Characterization : Validate via -NMR (e.g., singlet for methyl protons at δ 2.1–2.3 ppm) and IR (sharp C≡N stretch at ~2200 cm⁻¹) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C5-CN bond distance ~1.15 Å), with data processed via Bruker SMART/SAINT software .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 153 [M+H]⁺) and fragmentation patterns.
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition onset >200°C suggests suitability for high-temperature applications .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model electron density maps (e.g., Fukui indices) at C5 and C6 positions, identifying susceptibility to nucleophilic attack .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to mimic reaction conditions, adjusting dielectric constants in COSMO-RS models.
- Kinetic studies : Compare computed activation energies with experimental Arrhenius plots to validate accuracy (±5 kcal/mol tolerance) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate IC₅₀ values from peer-reviewed studies (e.g., PubMed, Scopus) and apply random-effects models to account for inter-study variability .
- Confounding variables : Control for assay conditions (e.g., cell line viability, incubation time) using ANOVA with post-hoc Tukey tests .
- Structural analogs : Compare substituent effects (e.g., 5-cyano vs. 5-carboxyl groups) to isolate pharmacophore contributions .
Q. How do crystallographic packing interactions influence this compound’s solid-state stability?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N hydrogen bonds) using CrystalExplorer software.
- Polymorphism screening : Perform solvent-drop grinding with 10+ solvents (e.g., acetone, ethyl acetate) to identify stable polymorphs .
- Stability testing : Store polymorphs at 40°C/75% RH for 4 weeks; monitor via PXRD to detect phase transitions .
Data Contradiction & Validation
Q. Why do conflicting NMR spectra arise for this compound, and how can they be harmonized?
- Methodological Answer :
- Deuterated solvent effects : Test in DMSO-d₆ vs. CDCl₃; anisotropic shifts in DMSO may obscure methyl proton splitting .
- Dynamic exchange : Use variable-temperature NMR (25–80°C) to detect tautomerism (e.g., lactam-lactim equilibria).
- Referencing : Cross-validate with high-field instruments (≥500 MHz) to minimize integration errors .
Key Guidelines for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
